3-(Thietan-3-ylamino)cyclohexane-1-carboxamide
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Overview
Description
3-(Thietan-3-ylamino)cyclohexane-1-carboxamide is a compound that features a cyclohexane ring substituted with a thietan-3-ylamino group and a carboxamide group
Preparation Methods
The synthesis of 3-(Thietan-3-ylamino)cyclohexane-1-carboxamide can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 1,3-dihaloalkanes with sodium sulfide to form the thietane ring . The cyclohexane-1-carboxamide moiety can be introduced through the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
3-(Thietan-3-ylamino)cyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The thietane ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Scientific Research Applications
3-(Thietan-3-ylamino)cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for glycosidases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Thietan-3-ylamino)cyclohexane-1-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by mimicking the transition state of enzyme-substrate complexes . This inhibition can disrupt metabolic pathways, leading to therapeutic effects such as the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-(Thietan-3-ylamino)cyclohexane-1-carboxamide can be compared with other similar compounds such as:
Cyclohexane-1-carboxamide derivatives: These compounds share the cyclohexane core but differ in their substituents, leading to variations in biological activity.
Thietane-containing compounds: These compounds have the thietane ring but may have different functional groups attached, affecting their reactivity and applications. The uniqueness of this compound lies in its combination of the thietane ring and the cyclohexane-1-carboxamide moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H18N2OS |
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Molecular Weight |
214.33 g/mol |
IUPAC Name |
3-(thietan-3-ylamino)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C10H18N2OS/c11-10(13)7-2-1-3-8(4-7)12-9-5-14-6-9/h7-9,12H,1-6H2,(H2,11,13) |
InChI Key |
BKIHCPNUDLFQQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)NC2CSC2)C(=O)N |
Origin of Product |
United States |
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